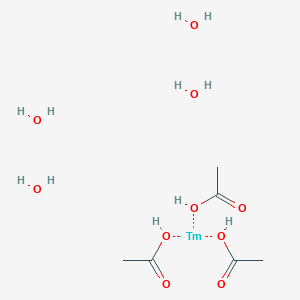

Thulium acetate tetrahydrate

Description

Overview of Lanthanide Acetate (B1210297) Coordination Compounds

Lanthanide acetate coordination compounds are a class of complexes formed between lanthanide ions (Ln³⁺) and acetate ligands. The coordination number and geometry of these compounds can vary depending on the specific lanthanide, the solvent used, and the reaction conditions. academie-sciences.fracademie-sciences.fr For instance, the coordination number tends to decrease across the lanthanide series as the ionic radius of the lanthanide ion decreases. academie-sciences.fr

Acetate anions can coordinate to lanthanide ions in several ways, including as monodentate, bidentate (chelating), or bridging ligands. academie-sciences.frfrontiersin.org This versatility in coordination modes contributes to the structural diversity of lanthanide acetate complexes. Research has shown that in aqueous solutions, the primary coordination number is typically nine for the earlier lanthanides (La³⁺ to Nd³⁺) and eight for the heavier lanthanides (ions heavier than Gd³⁺). psu.edu

Significance of Thulium(III) Acetate Tetrahydrate in Advanced Materials Research

Thulium(III) acetate tetrahydrate serves as a crucial precursor for the synthesis of various advanced materials. One of its key properties is its thermal decomposition to form thulium oxide (Tm₂O₃). vulcanchem.comamericanelements.com This makes it a valuable starting material for creating thulium-containing ceramics and other high-purity compounds. americanelements.comfishersci.es

The applications of thulium and its compounds are diverse and technologically significant. Thulium is used as a dopant in silica-based fiber amplifiers for telecommunications. vulcanchem.comfishersci.no It is also utilized in solid-state lasers, where thulium-doped yttrium aluminum garnet (Tm:YAG) lasers operate at a wavelength effective for surgical procedures. wikipedia.orgstanfordmaterials.com Furthermore, the radioactive isotope of thulium, produced by bombarding stable thulium in a nuclear reactor, is used as a radiation source in portable X-ray devices. wikipedia.orgstanfordmaterials.comsamaterials.com

In the realm of materials science, thulium compounds are explored for their potential use in ferrites, which are ceramic magnetic materials employed in microwave equipment. wikipedia.orgnih.gov Thulium's unique luminescent properties, emitting a blue fluorescence under ultraviolet light, have also led to its use in anti-counterfeiting measures in banknotes. wikipedia.org

Research Applications of Thulium Compounds:

| Application Area | Specific Use |

| Telecommunications | Dopant for silica-based fiber amplifiers vulcanchem.comfishersci.no |

| Medicine | Active medium in surgical lasers, radiation source in portable X-rays wikipedia.orgstanfordmaterials.com |

| Materials Science | Precursor for thulium oxide, potential use in ferrites vulcanchem.comamericanelements.comwikipedia.orgnih.gov |

| Security | Anti-counterfeiting in banknotes wikipedia.org |

This table summarizes key research applications of thulium compounds.

Properties

IUPAC Name |

acetic acid;thulium;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.4H2O.Tm/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQYMXRFGNEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Tm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20O10Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Techniques

Conventional Solution-Phase Synthesis Routes

The most common and well-established methods for preparing thulium acetate (B1210297) tetrahydrate involve reactions in aqueous solutions, followed by controlled crystallization.

A primary and widely used method for synthesizing thulium acetate is the reaction of thulium(III) oxide (Tm₂O₃) with acetic acid (CH₃COOH). stanfordmaterials.compilgaardelements.com Thulium(III) oxide, a pale green solid, is dissolved in an excess of acetic acid, often with gentle heating to facilitate the reaction. stanfordmaterials.comwikipedia.org The chemical equation for this reaction is:

Tm₂O₃ + 6CH₃COOH → 2Tm(CH₃COO)₃ + 3H₂O stanfordmaterials.com

The resulting solution contains dissolved thulium(III) acetate. To obtain the solid product, the excess solvent and water are typically removed by evaporation, leading to the crystallization of thulium acetate, which is often in a hydrated form. stanfordmaterials.comamericanelements.com

Obtaining high-purity thulium acetate tetrahydrate crystals is crucial for many of its applications. After the initial synthesis, purification is often achieved through recrystallization. This involves dissolving the crude thulium acetate in a suitable solvent, followed by slow cooling or solvent evaporation to induce crystallization. unifr.ch The slow formation of crystals helps in excluding impurities from the crystal lattice.

Several techniques can be employed to optimize the crystallization process:

Slow Evaporation: This is a simple method where the solvent is allowed to evaporate slowly from the solution at room temperature, leading to the gradual formation of crystals. unifr.ch

Solvent Layering: This technique involves layering a solvent in which the compound is soluble with another solvent in which it is less soluble. Diffusion between the layers creates a gradual change in solvent composition, promoting slow and controlled crystallization.

Seeding: The introduction of a small, high-quality crystal of the desired compound (a seed crystal) can initiate crystallization and influence the crystal habit and size.

The quality and purity of the resulting crystals are often assessed using techniques such as X-ray Diffraction (XRD) for phase identification and crystallinity, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for determining chemical composition. stanfordmaterials.com

Reaction of Thulium(III) Oxide with Acetic Acid

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for preparing lanthanide acetates, including thulium acetate, with a focus on producing anhydrous forms and creating precursors for nanomaterials.

A significant challenge in lanthanide chemistry is the strong tendency of lanthanide ions to coordinate with water, making the synthesis of anhydrous compounds difficult. nih.govresearchgate.net Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as promising media for the synthesis of anhydrous lanthanide acetates. diva-portal.org

Research has shown that treating lanthanide chloride hydrates with an imidazolium (B1220033) acetate-based ionic liquid, such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([C₂mim][OAc]), can yield anhydrous crystalline coordination complexes. nih.govresearchgate.net This method has been successfully applied across the lanthanide series. researchgate.net The reaction pathway can lead to different structural forms, such as polymeric or dimeric complexes, depending on the ionic radius of the lanthanide and the ratio of the ionic liquid used. nih.govresearchgate.net For the heavier lanthanides, including thulium, dimeric structures are often observed. nih.govresearchgate.net This approach offers a straightforward and reproducible route to anhydrous lanthanide acetates, which are valuable in applications where water is undesirable. diva-portal.org

Thulium acetate, in both its hydrated and anhydrous forms, is a versatile precursor for the synthesis of a variety of thulium-based materials. stanfordmaterials.comsamaterials.com Its moderate solubility in water and ability to decompose into thulium oxide upon heating make it suitable for several material fabrication techniques. stanfordmaterials.comvulcanchem.com

Some of the key applications of thulium acetate as a precursor include:

Thulium Oxide (Tm₂O₃) Synthesis: Thermal decomposition of thulium acetate at elevated temperatures yields thulium(III) oxide, a material with applications in ceramics, optics, and electronics. stanfordmaterials.comvulcanchem.com

Thin-Film Deposition: Thulium acetate can be used in solution-based deposition techniques like sol-gel processing and spin coating to create uniform thulium-containing thin films. stanfordmaterials.com

Doping of Materials: It is used as a dopant source for introducing thulium ions into various host materials, such as glasses and crystals for lasers and phosphors. samaterials.comfishersci.no For instance, thulium-doped materials are crucial for solid-state lasers operating in the infrared region. samaterials.com

Nanocrystal Synthesis: Thulium acetate hydrate (B1144303) serves as a precursor in the synthesis of core-shell nanocrystals and other nanostructured materials. sigmaaldrich.com

Synthesis of Other Thulium Compounds: It is a convenient starting material for the synthesis of other thulium compounds, such as thulium trifluoroacetate (B77799), through reaction with the corresponding acid. researchgate.netwikipedia.org

Utilization of Ionic Liquids for Anhydrous Lanthanide Acetate Synthesis

Influence of Synthesis Conditions on Product Characteristics and Hydration States

The conditions under which thulium acetate is synthesized and crystallized have a significant impact on the final product's characteristics, including its crystal structure, particle size, and, crucially, its hydration state. nsf.gov

The hydration state, or the number of water molecules associated with each formula unit of the salt, is particularly sensitive to the synthesis and drying conditions. The tetrahydrate (·4H₂O) is a common form, but other hydrates and the anhydrous form can be obtained by carefully controlling factors such as temperature, humidity, and the presence of dehydrating agents during crystallization and storage. americanelements.comvulcanchem.com

The thermal stability and decomposition behavior are also key characteristics influenced by the hydration state. Thermogravimetric analysis (TGA) is a common technique used to study the decomposition of thulium acetate hydrates, revealing the temperatures at which water is lost and the final decomposition to thulium oxide occurs. stanfordmaterials.com The hygroscopic nature of thulium acetate necessitates storage in a dry, airtight environment to prevent the absorption of atmospheric moisture, which could alter its hydration state and purity. stanfordmaterials.com

Structural Elucidation and Advanced Characterization

Crystallographic Studies

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a crystalline solid. For Thulium(III) acetate (B1210297) tetrahydrate, both single-crystal and powder X-ray diffraction techniques provide crucial insights into its structure, coordination, and purity.

Single-Crystal X-ray Diffraction Analysis of Thulium(III) Acetate Tetrahydrate

In related binuclear lanthanide acetate complexes, the metal atoms are typically nine-coordinated. nih.gov In the analogous terbium complex, the Tb(III) ions are bound by oxygen atoms from both the acetate ligands and water molecules. The coordination environment around each lanthanide ion is generally a distorted tricapped trigonal prism, a common geometry for lanthanides with a coordination number of 9. academie-sciences.fr The decrease in ionic radius across the lanthanide series, known as the lanthanide contraction, can influence the coordination number, though a coordination number of 8 or 9 is most typical for thulium. researchgate.netwikipedia.org In aqueous solutions, the Tm³⁺ ion is known to be surrounded by nine water molecules. wikipedia.org

Table 1: Coordination Details of a Representative Lanthanide Acetate Complex

| Feature | Description |

|---|---|

| Central Ion | Ln³⁺ (e.g., Tb³⁺, as an analogue for Tm³⁺) |

| Coordination Number | 9 |

| Coordination Geometry | Distorted Tricapped Trigonal Prism |

Data extrapolated from analogous lanthanide complexes.

The acetate ligand is highly versatile and can adopt several coordination modes, a key factor in the structural diversity of metal acetates. In dimeric lanthanide acetates, multiple coordination modes are observed simultaneously. nih.gov

Bidentate : An acetate ligand binds to a single metal ion through both of its oxygen atoms.

Bridging : An acetate ligand connects two different metal ions. A common mode in dimeric structures is the syn-syn bridging mode.

Tridentate Chelate-Bridging : A more complex mode where an acetate group chelates one metal ion while also bridging to another. In some binuclear thulium acetate complexes, two such groups link the two nine-coordinated metal atoms. nih.gov

In the dimeric terbium acetate structure, which serves as a model, the two metal atoms are linked by two tridentate carboxylate groups in a µ2-bridging mode.

Table 2: Common Acetate Ligand Coordination Modes in Lanthanide Acetates

| Coordination Mode | Description |

|---|---|

| Monodentate | Binds through one oxygen atom. |

| Bidentate Chelate | Binds to one metal center via both oxygen atoms. |

| Bidentate Bridging | Connects two metal centers. |

The four coordinated water molecules are directly bonded to the terbium ions, completing their coordination spheres. The other four are water molecules of crystallization, held within the crystal lattice. These lattice water molecules, along with the coordinated water and the oxygen atoms of the acetate ligands, form an extensive and complex network of hydrogen bonds. rsc.org These interactions are crucial for the stability of the three-dimensional crystal packing. rsc.org

Analysis of Acetate Ligand Coordination Modes (e.g., Monodentate, Bidentate, Bridging)

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a standard and essential technique for the characterization of polycrystalline materials. It is routinely used to confirm the phase identity and assess the purity of synthesized Thulium(III) acetate tetrahydrate. The experimental PXRD pattern of a synthesized sample can be compared with a simulated pattern derived from single-crystal X-ray diffraction data or with a standard reference pattern. henu.edu.cn This comparison confirms that the correct crystalline phase has been formed and can reveal the presence of any crystalline impurities. For novel materials where a reference pattern is unavailable, PXRD is vital for initial structural characterization and for monitoring phase changes during processes like thermal decomposition. henu.edu.cnresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic studies of thulium acetate tetrahydrate single crystals have been conducted to investigate its electronic transitions and vibrational modes. wikipedia.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to identify the characteristic vibrational frequencies of the acetate and water molecules. The positions of the carboxylate (COO⁻) stretching bands can provide further evidence for the coordination modes of the acetate ligands. Furthermore, luminescence spectroscopy is a powerful tool for studying the properties of lanthanide compounds, as Tm³⁺ ions can exhibit characteristic emission spectra. bohrium.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com For this compound, the IR spectrum is characterized by absorption bands corresponding to the acetate ligands and the water molecules of hydration. researchgate.net

The acetate group gives rise to several distinct vibrations. The most significant are the asymmetric and symmetric stretching modes of the carboxylate group (COO⁻). cdnsciencepub.comcdnsciencepub.com The positions of these bands are sensitive to the coordination mode of the acetate ligand with the thulium ion. researchgate.netcdnsciencepub.com In addition to the carboxylate stretches, vibrations associated with the methyl group (C-H stretching and bending) and the C-C bond are also present. ukim.mk

The four water molecules of hydration introduce strong, broad absorption bands in the high-frequency region of the spectrum, corresponding to O-H stretching vibrations. A distinct H-O-H bending (scissoring) mode is also typically observed at a lower frequency. ukim.mk The coordination of water molecules directly to the Tm(III) ion can also result in the appearance of low-frequency rocking or wagging modes.

Table 1: Characteristic Infrared Vibrational Modes for this compound This table is based on characteristic frequencies for hydrated metal acetates.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Water) | 3500 - 3200 | Broad absorption due to H-bonding of water molecules. |

| C-H Stretch (Methyl) | 3000 - 2900 | Stretching of the C-H bonds in the acetate's methyl group. |

| Asymmetric COO⁻ Stretch | ~1560 | Asymmetric stretching of the carboxylate group, sensitive to metal coordination. researchgate.net |

| Symmetric COO⁻ Stretch | ~1415 | Symmetric stretching of the carboxylate group, sensitive to metal coordination. nih.gov |

| H-O-H Bend (Water) | ~1600 | Scissoring vibration of the coordinated and lattice water molecules. |

| CH₃ Bending | ~1350, ~1020 | Bending vibrations of the methyl group. |

| C-C Stretch | ~950 | Stretching of the carbon-carbon bond in the acetate ligand. |

| COO⁻ Bending/Rocking | 700 - 600 | Out-of-plane and in-plane bending and rocking motions of the carboxylate group. ukim.mk |

Advanced Spectroscopic Probes for Local Environment

Beyond standard spectroscopic methods, a range of advanced techniques can be employed to probe the specific local environment and electronic properties of the thulium ion in this compound. These methods are particularly sensitive to the coordination geometry and the nature of the ligands surrounding the metal center.

Luminescence Spectroscopy: Thulium(III) complexes are known for their characteristic luminescence, with potential emissions in both the visible and near-infrared regions. rsc.orgmdpi.com These emissions originate from the relaxation of electrons from excited 4f states (such as ¹D₂, ¹G₄, and ³H₄) back to lower energy levels. rsc.orgmdpi.com The intensity, lifetime, and specific wavelengths of this luminescence are highly sensitive to the local coordination environment, including the number and type of coordinated water molecules, which can quench the emission through vibrational de-excitation pathways. rsc.org Time-resolved luminescence studies can provide detailed information about these dynamic processes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic species, the Tm³⁺ ion is amenable to study by EPR spectroscopy. This technique directly probes the transitions between electron spin states in a magnetic field, providing direct insight into the electronic structure and magnetic properties of the complex. nih.govacs.org EPR can be particularly useful for understanding the symmetry of the ligand field around the metal ion.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that can provide precise information about the local atomic structure around the thulium ion. numberanalytics.commagnascientiapub.com By analyzing the fine structure in the X-ray absorption spectrum (known as EXAFS), it is possible to determine the coordination number, the distances to neighboring atoms (e.g., Tm-O bond lengths), and the degree of local structural disorder, even in non-crystalline samples. acs.orgmagnascientiapub.com

Table 4: Advanced Spectroscopic Probes for Thulium(III) Complexes

| Technique | Information Provided | Relevance to this compound |

| Luminescence Spectroscopy | Electronic structure of excited states, energy transfer processes, local coordination environment. rsc.orgnumberanalytics.com | Characterizes the emissive properties and the influence of acetate and water ligands on non-radiative decay. |

| Electron Paramagnetic Resonance (EPR) | Electronic spin states, magnetic properties, symmetry of the metal site. acs.org | Directly probes the unpaired electrons of Tm³⁺ to define its electronic ground state and magnetic anisotropy. |

| X-ray Absorption Spectroscopy (XAS) | Coordination number, bond distances (e.g., Tm-O), local atomic structure. magnascientiapub.com | Provides precise structural details of the first coordination sphere around the thulium ion in the solid state. |

| Circularly Polarized Luminescence (CPL) | Chiral features of the coordination environment in the excited state. rsc.org | Can probe subtle stereochemical details of the ligand arrangement around the Tm³⁺ ion. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. For this compound, this analysis serves to verify the empirical formula and confirm the purity of a synthesized batch by comparing the experimentally measured percentages against theoretically calculated values. researchgate.netresearchgate.net

The accepted chemical formula for the compound is Tm(C₂H₃O₂)₃·4H₂O, which corresponds to a molecular weight of 418.13 g/mol . sigmaaldrich.com The theoretical elemental composition is calculated based on this formula.

Table 5: Theoretical Elemental Composition of this compound Formula: C₆H₁₇O₁₀Tm (for Tm(C₂H₃O₂)₃·4H₂O) Molecular Weight: 418.13 g/mol

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Formula Unit | Total Mass per Formula Unit (g) | Mass Percentage (%) |

| Thulium | Tm | 168.93 | 1 | 168.93 | 40.40 % |

| Carbon | C | 12.01 | 6 | 72.06 | 17.23 % |

| Hydrogen | H | 1.01 | 17 | 17.17 | 4.11 % |

| Oxygen | O | 16.00 | 10 | 160.00 | 38.26 % |

Experimental values obtained from an elemental analyzer that deviate significantly from these theoretical percentages would indicate the presence of impurities, residual solvent, or an incorrect hydration state. researchgate.net

Coordination Chemistry and Solution Behavior

Investigation of Thulium(III)-Acetate Complex Formation in Solution

The interaction between the thulium(III) cation and acetate (B1210297) anions in an aqueous solution leads to the stepwise formation of complexes, represented by the general equilibrium:

Tm³⁺ + n(CH₃COO⁻) ⇌ [Tm(CH₃COO)ₙ]⁽³⁻ⁿ⁾⁺

The formation and stability of these complexes have been investigated using various analytical techniques, including potentiometry, calorimetry, and spectroscopy (luminescence and absorption), which are common methods for studying lanthanide complexation. researchgate.netosti.gov

The stability of metal-ligand complexes in solution is quantified by the stability constant (K) or its logarithm (log K). For the stepwise formation of thulium-acetate complexes, a series of constants (K₁, K₂, K₃, etc.) can be determined. While extensive data specifically for thulium acetate is not always available, the behavior of neighboring lanthanides, particularly ytterbium (Yb), serves as a very close proxy due to the systematic nature of lanthanide chemistry.

Studies on lanthanide-acetate systems have shown a general trend of increasing stability with increasing atomic number (decreasing ionic radius) across the series. For example, potentiometric studies on Yb³⁺-acetate complexes provide a reliable estimate for the stability of the first complex, [Tm(CH₃COO)]²⁺. geochemsoc.org The stability constant for the europium complex, [Eu(CH₃COO)]²⁺, has been determined by luminescence spectroscopy to have a log β₁ value of 1.94 ± 0.13 at 25°C. researchgate.net It is expected that the value for thulium would be slightly higher due to the lanthanide contraction. This trend is clearly observed in the stability constants of lanthanide complexes with other ligands, such as tetracycline, where the log β₁ for Tm(III) is among the highest of the non-radioactive lanthanides. iaea.org

The following table presents illustrative stability constants for the [Yb(CH₃COO)]²⁺ complex, which are expected to be very similar to those for the corresponding thulium complex, calculated at various conditions. geochemsoc.org

| Temperature (°C) | Ionic Strength (mol/kg NaCl) | Log Q₁ |

|---|---|---|

| 25 | 0.1 | 2.51 |

| 25 | 1.0 | 2.28 |

| 70 | 0.1 | 3.06 |

| 70 | 1.0 | 2.84 |

The thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide insight into the driving forces of complexation. These values can be determined from the temperature dependence of the stability constants using the van't Hoff equation or through direct calorimetric measurements. osti.govacademie-sciences.fropensciencepublications.com

For lanthanide-acetate complexation, the reaction is typically endothermic (ΔH > 0). researchgate.netosti.gov This means that energy is consumed during the complexation process, primarily due to the significant energy required to dehydrate both the Tm³⁺ cation and the acetate anion before they can interact. The formation of the complex is therefore not driven by enthalpy but by a large and positive entropy change (ΔS > 0). osti.govosti.gov This positive entropy change results from the release of a large number of ordered water molecules from the hydration shells of the ions into the bulk solvent, leading to a net increase in the disorder of the system. The Gibbs free energy change (ΔG = ΔH - TΔS) is negative, indicating a spontaneous reaction, because the favorable TΔS term outweighs the unfavorable ΔH term. osti.govnih.gov

| Parameter | Expected Sign | Primary Contribution |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | Indicates a spontaneous complexation reaction. |

| ΔH (Enthalpy) | Positive (Endothermic) | Dominated by the energy cost of dehydrating the ions. |

| ΔS (Entropy) | Positive | Dominated by the release of structured water molecules, leading to increased disorder. |

Both ionic strength and temperature have significant effects on the stability of thulium-acetate complexes.

Ionic Strength: The effect of ionic strength on complex stability is generally described by Debye-Hückel theory and its extensions like the Pitzer model. geochemsoc.orgresearchgate.net Typically, increasing the ionic strength of the solution decreases the activity of the ions, which leads to a decrease in the measured conditional stability constants. geochemsoc.org This is because the increased concentration of spectator ions in solution provides a more effective shield for the electrostatic attraction between the Tm³⁺ cation and the acetate anion. However, in highly concentrated solutions, specific ion interactions can become more pronounced, and the trend may become more complex than a simple decrease. researchgate.net Studies on other lanthanide acetates have successfully modeled the dependence of stability constants on both temperature and ionic strength. geochemsoc.orgresearchgate.net

Thermodynamic Parameters of Complexation (ΔG, ΔH, ΔS)

Formation of Multinuclear Thulium(III) Acetate Complexes

Under certain conditions, acetate ligands can bridge multiple metal centers, leading to the formation of multinuclear (or polynuclear) complexes. Research has shown that thulium(III) readily forms such structures. Specifically, the reaction of thulium(III) oxide with an excess of acetic acid yields a binuclear acetate complex with the formula Tm₂O(η¹,η²-OOCCH₃)₂(η²-OOCCH₃)₄(H₂O)₄·xH₂O. researchgate.net In this structure, the two nine-coordinate thulium atoms are linked together by two tridentate, chelate-bridging acetate groups. researchgate.netresearchgate.net The formation of acetate-bridged homodinuclear lanthanide complexes is a recognized feature of their coordination chemistry, with acetate anions adopting various bridging modes, such as μ₂:η¹:η¹ and μ₂:η¹:η². frontiersin.org

Ligand Exchange Reactions and Adduct Formation

The coordinated ligands in a thulium acetate complex, whether they are acetate or water molecules, can be replaced by other ligands in solution through ligand exchange (or substitution) reactions. solubilityofthings.com These reactions are fundamental to the solution chemistry of the complex. The kinetics and mechanisms of these reactions can be studied using techniques like flow injection analysis and stopped-flow spectrophotometry. researchgate.net

A clear example of a ligand exchange reaction involving thulium(III) acetate is its reaction with trifluoroacetic acid, which results in the displacement of the acetate ligands to form thulium(III) trifluoroacetate (B77799). iaea.org Tm(CH₃COO)₃ + 3 CF₃COOH → Tm(CF₃COO)₃ + 3 CH₃COOH

Furthermore, the synthesis of other thulium compounds often uses thulium acetate hydrate (B1144303) as a precursor, where the acetate ligand is displaced by a different incoming ligand to form a new complex or adduct. frontiersin.org The rates of these exchange reactions are influenced by factors such as the nature of the incoming and outgoing ligands and the rigidity of the complex structure, with macrocyclic complexes generally exhibiting slower ligand dissociation than linear complexes. solubilityofthings.compsu.edu

Influence of Lanthanide Contraction on Coordination Properties

The lanthanide contraction is the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. Thulium, being a late lanthanide, has a significantly smaller ionic radius than the early lanthanides like Lanthanum. This contraction has a profound effect on its coordination properties.

The smaller size and consequently higher charge density of the Tm³⁺ ion lead to stronger electrostatic interactions with ligands. This results in a general increase in the stability of complexes across the lanthanide series from La³⁺ to Lu³⁺. geochemsoc.org This trend is evident in the stability constants of lanthanide-acetate complexes, as shown in the table below.

| Lanthanide Ion | Ionic Radius (CN=9, pm) | log Q₁ |

|---|---|---|

| La³⁺ | 121.6 | 1.85 |

| Nd³⁺ | 116.3 | 2.13 |

| Gd³⁺ | 110.7 | 2.22 |

| Yb³⁺ (proxy for Tm³⁺) | 106.2 | 2.28 |

Source: Data compiled from reference geochemsoc.org.

The lanthanide contraction also influences the coordination number (CN) and geometry of the complexes. The smaller size of the later lanthanides can create steric hindrance, sometimes leading to a lower coordination number compared to the earlier, larger lanthanides. nih.gov For instance, in complexes with some large macrocyclic ligands, the coordination number has been observed to decrease from 10 for early lanthanides to 9 for the smaller, later ones. nih.gov This contraction also leads to a decrease in the metal-oxygen bond distances in structurally similar complexes across the series.

Thermal Decomposition Mechanisms and Precursor Applications

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Thulium Acetate (B1210297) Tetrahydrate Decomposition

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of thulium acetate tetrahydrate, Tm(CH₃COO)₃·4H₂O. These analyses reveal a multi-step process involving dehydration and subsequent decomposition of the anhydrous salt. researchgate.netresearchgate.net

The decomposition process begins with the loss of water of hydration. Studies show that the four water molecules are released in overlapping steps. researchgate.netresearchgate.net TGA can be used to estimate the amount of physically adsorbed water, which has been measured at approximately 0.98% for thulium acetate. rsc.org The complete dehydration of the tetrahydrate occurs in two main, overlapping stages at approximately 90°C and 110°C. researchgate.netresearchgate.net Following dehydration, the anhydrous thulium acetate remains stable up to a higher temperature, after which the decomposition of the acetate ligands commences. stanfordmaterials.com

The subsequent decomposition stages, as indicated by distinct weight loss steps in the TGA curve and corresponding endothermic or exothermic peaks in the DTA curve, lead to the formation of various intermediate compounds before the final oxide is formed. researchgate.net

Table 1: Key Decomposition Stages of this compound from TGA/DTA

| Temperature Range (°C) | Event | Phase Transformation |

| 90 - 110°C | Dehydration | Tm(CH₃COO)₃·4H₂O → Tm(CH₃COO)₃ + 4H₂O |

| ~350°C | Initial Decomposition | Formation of Thulium Hydroxyacetate |

| ~375°C | Intermediate Decomposition | Formation of Thulium Oxyacetate |

| ~400°C | Intermediate Decomposition | Formation of Thulium Oxycarbonate |

| ~540°C | Final Decomposition | Formation of Thulium(III) Oxide |

Data sourced from multiple studies characterizing the thermal decomposition process. researchgate.netresearchgate.net

Identification of Intermediate Phases during Thermolysis (e.g., Oxyacetates, Oxycarbonates)

During the thermolysis of this compound, several unstable intermediate phases are formed after the initial dehydration. The identification of these intermediates is crucial for understanding the decomposition pathway. Techniques such as X-ray diffraction (XRD) and infrared spectroscopy (IR) of solids calcined at different temperatures, combined with gas chromatography-mass spectrometry (GC-MS) of the evolved gases, have been used to characterize these phases. researchgate.netresearchgate.net

The decomposition of the anhydrous acetate is proposed to proceed through the following key intermediates:

Thulium Hydroxyacetate (Tm(OH)(CH₃COO)₂): This non-crystalline intermediate forms at around 350°C. researchgate.netresearchgate.net Its formation marks the initial breakdown of the acetate structure.

Thulium Oxyacetate (Tm(O)(CH₃COO)): As the temperature increases to about 375°C, further decomposition leads to the formation of thulium oxyacetate. researchgate.net The formation of similar oxyacetate intermediates has been noted for other rare earth acetates. researchgate.net

Thulium Oxycarbonate (Tm₂O₂CO₃): At approximately 400°C, a thulium oxycarbonate species is formed. researchgate.netresearchgate.net The formation of oxycarbonates is a common feature in the thermal decomposition of many rare earth compounds, including carbonates and other carboxylates. researchgate.netresearchgate.netmdpi.com

One study on binuclear thulium acetate suggested a more direct decomposition to the oxide. researchgate.net However, detailed analyses of the tetrahydrate form consistently identify a sequence involving hydroxyacetate and oxycarbonate intermediates. researchgate.netresearchgate.net

Mechanistic Studies of Solid-Phase Decomposition Pathways

Mechanistic studies of the solid-phase decomposition of this compound integrate data from thermal analysis, spectroscopy, and diffraction to build a comprehensive picture of the reaction sequence. The pathway from the hydrated salt to the final oxide involves a series of complex, solid-state transformations. researchgate.netresearchgate.net

The proposed mechanism after dehydration is as follows:

Tm(CH₃COO)₃ → Tm(OH)(CH₃COO)₂ + Gaseous Products: At around 350°C, the anhydrous acetate begins to decompose, losing acetate groups and forming a hydroxyacetate intermediate. researchgate.net

Tm(OH)(CH₃COO)₂ → Tm(O)(CH₃COO) + Gaseous Products: With increasing temperature to about 375°C, this intermediate loses further components to form an oxyacetate. researchgate.net

2Tm(O)(CH₃COO) → Tm₂O₂CO₃ + Gaseous Products: The oxyacetate then transforms into the more stable thulium oxycarbonate intermediate at around 400°C. researchgate.net The gaseous products released during these stages primarily consist of water, acetic acid, and acetone. ekb.eg

Tm₂O₂CO₃ → Tm₂O₃ + CO₂: The final step, occurring at approximately 540°C, is the decomposition of the oxycarbonate intermediate into the final product, thulium(III) oxide, with the release of carbon dioxide. researchgate.net

This step-wise pathway, involving the formation and subsequent breakdown of oxy- and hydroxy- intermediates, is characteristic of the thermal decomposition of many lanthanide carboxylates. researchgate.netresearchgate.net

Formation of Thulium(III) Oxide (Tm₂O₃) as a Final Product

The ultimate solid product of the complete thermal decomposition of this compound in an oxidizing or inert atmosphere is Thulium(III) Oxide (Tm₂O₃). researchgate.netwikipedia.orgwikipedia.org This pale green, thermally stable powder is the most common oxide of thulium. wikipedia.orgwikipedia.orgstanfordmaterials.com The final decomposition of the last intermediate, thulium oxycarbonate, to Tm₂O₃ occurs at a temperature of about 540°C. researchgate.netresearchgate.net

The purity and morphology of the resulting Tm₂O₃ are highly dependent on the decomposition conditions, such as the heating rate and the atmosphere. researchgate.net Thermal decomposition of acetate precursors is a common and effective method for producing high-purity rare earth oxides. vulcanchem.comamericanelements.com The properties of the final oxide, including its surface area and crystallinity, can be influenced by the calcination temperature. For instance, XRD patterns confirm the formation of crystalline Tm₂O₃, with crystallinity improving at higher calcination temperatures (e.g., 800°C vs. 600°C). researchgate.net

Tailoring Thermal Decomposition for Specific Material Syntheses

The controlled thermal decomposition of this compound serves as a versatile method for synthesizing thulium-based materials with tailored properties. By carefully managing the decomposition parameters, it is possible to produce not only high-purity Tm₂O₃ but also to use it as a precursor in more complex syntheses. stanfordmaterials.com

Synthesis of Nanomaterials: Thulium acetate is an excellent precursor for producing nanoscale materials. americanelements.com Solution-based techniques combined with controlled calcination can yield Tm₂O₃ nanoparticles with specific sizes and surface characteristics, which are valuable for applications in catalysis and ceramics. researchgate.netdntb.gov.ua

Doping Applications: As a soluble source of thulium, the acetate is used to introduce thulium as a dopant into various host materials. thermofisher.com For example, it is used in the fabrication of optical glasses and silica-based fiber amplifiers, where the uniform distribution of Tm³⁺ ions, achieved through the decomposition of the precursor, is critical for performance. vulcanchem.comthermofisher.com

Formation of Mixed-Metal Oxides: Thulium acetate can be co-decomposed with other metal salts to synthesize complex mixed-metal oxides. For example, reacting thulium(III) acetate with iron acetylacetonate (B107027) at 300°C can produce hexagonal TmFeO₃ crystals. wikipedia.org This demonstrates how the decomposition process can be integrated into solid-state reactions to create materials with specific crystal structures and functionalities.

By adjusting factors like temperature, atmosphere, and the presence of other reagents, the thermal decomposition of thulium acetate can be precisely controlled to engineer advanced materials for optical, ceramic, and catalytic applications. stanfordmaterials.comthermofisher.com

Advanced Research Applications in Materials Science

Application as Precursors for Luminescent and Optical Materials

Thulium acetate (B1210297) tetrahydrate is a preferred starting material in the synthesis of various luminescent and optical materials due to its solubility and ability to decompose into thulium oxide upon heating. stanfordmaterials.comamericanelements.com This allows for the precise incorporation of thulium ions (Tm³⁺) into different host matrices, which is essential for tailoring the material's properties for specific high-tech applications. stanfordmaterials.com

Synthesis of Thulium-Doped Lasers and Optical Fibers

Thulium-doped fiber lasers, operating in the eye-safe 2 µm wavelength region, are of significant interest for applications in medicine, materials processing, and atmospheric sensing. mdpi.comexail.com Thulium acetate is an essential precursor for creating the thulium-doped silica (B1680970) fibers that form the core of these lasers. stanfordmaterials.com

The fabrication of these specialized optical fibers often involves the Modified Chemical Vapor Deposition (MCVD) method combined with a solution-doping technique. mdpi.com In this process, a porous silica layer is first deposited inside a substrate tube. This porous layer is then impregnated with a solution containing thulium ions, often derived from thulium acetate or thulium chloride, along with co-dopants like aluminum. mdpi.combibliotekanauki.pl The solubility of thulium acetate facilitates the creation of a homogenous solution for doping, ensuring a uniform distribution of Tm³⁺ ions within the fiber core. stanfordmaterials.com Subsequent heating sinters the porous layer and collapses the tube into a solid preform, which is then drawn into an optical fiber. mdpi.combibliotekanauki.pl The concentration of thulium and the composition of the glass matrix are critical factors that influence the laser's performance, including its fluorescence lifetime and efficiency. mdpi.com Research has shown that using alumina (B75360) nanoparticles in conjunction with a thulium precursor can enhance the fluorescence lifetime of the resulting fiber. mdpi.combibliotekanauki.pl

| Fiber Fabrication Parameter | Description | Significance |

| Doping Method | Solution-doping with MCVD | Allows for precise control over the concentration and distribution of thulium ions in the fiber core. mdpi.com |

| Thulium Precursor | Thulium acetate or Thulium chloride | Provides the source of luminescent Tm³⁺ ions. mdpi.combibliotekanauki.pl |

| Co-dopants | Aluminum (from AlCl₃ or Al₂O₃ nanoparticles) | Modifies the glass matrix to enhance the solubility of thulium ions and improve fluorescence lifetime. mdpi.comresearchgate.net |

| Operating Wavelength | ~2 µm | "Eye-safe" wavelength with numerous applications in medicine and remote sensing. mdpi.comexail.com |

Fabrication of Phosphors and Upconversion Materials

Thulium acetate is a key reagent in the synthesis of phosphors and upconversion nanoparticles (UCNPs). stanfordmaterials.comjst.go.jp These materials can convert lower-energy light (typically near-infrared) into higher-energy visible or ultraviolet light, a property valuable in bio-imaging, anti-counterfeiting, and display technologies. wikipedia.orgfrontiersin.org

The synthesis of UCNPs, such as NaYF₄ co-doped with ytterbium (Yb³⁺) and thulium (Tm³⁺), often employs a co-precipitation or thermal decomposition method where thulium acetate is used as the thulium source. frontiersin.orgjove.com For instance, in a common co-precipitation strategy, thulium(III) acetate hydrate (B1144303) is dissolved in a solvent like methanol, along with other rare-earth acetates (e.g., yttrium(III) acetate, ytterbium(III) acetate), and then reacted to form the nanocrystals. jove.comnih.gov The resulting nanoparticles exhibit characteristic blue and red upconversion luminescence upon excitation with a near-infrared laser. jst.go.jp The intensity and color of the emitted light can be tuned by adjusting the doping concentrations and the synthesis conditions. jst.go.jpmdpi.com

Furthermore, thulium acetate serves as a precursor for creating phosphors for various applications. For example, it has been used in the flame-spray pyrolysis synthesis of NaYF₄:Yb,Tm nanoparticles, which show blue and red upconversion luminescence. jst.go.jp The thermal treatment of these phosphors can significantly enhance the intensity of their visible emissions. jst.go.jp

Development of Magnetic Materials

The thulium(III) ion possesses a significant magnetic moment, making its compounds, including those derived from thulium acetate, of interest for the development of new magnetic materials. wikipedia.orgstanfordmaterials.com Research in this area explores the magnetic properties of thulium-containing complexes and materials, including their behavior at different temperatures. wikipedia.orgaps.org

Exploration of Magnetic Properties in Thulium(III) Acetate Complexes

Thulium metal exhibits complex magnetic ordering, being paramagnetic at room temperature, antiferromagnetic between 32 K and 56 K, and ferromagnetic below 32 K. wikipedia.org This inherent magnetic behavior of the thulium ion is explored in its coordination complexes. Acetate ligands can be used to bridge multiple thulium ions, creating polynuclear complexes with interesting magnetic properties. frontiersin.orgnih.gov

Studies on binuclear thulium acetate complexes have revealed details about the magnetic interactions between the metal centers. researchgate.net The magnetic susceptibility of these complexes is temperature-dependent, a characteristic of paramagnetic materials. mdpi.com For instance, research on Peacock-Weakley type polyoxometalates incorporating Tm(III) shows a continuous decrease in the product of molar magnetic susceptibility and temperature (χMT) as the temperature lowers, which is indicative of the depopulation of excited Stark levels of the Tm(III) ion. mdpi.com Some thulium complexes have been identified as single-molecule magnets (SMMs), which exhibit slow relaxation of magnetization, a property that could be exploited in high-density data storage and quantum computing. mdpi.com

| Thulium Complex | Magnetic Property | Experimental Observation |

| Thulium Metal | Paramagnetic, Antiferromagnetic, Ferromagnetic | Paramagnetic above 56 K, antiferromagnetic between 32-56 K, ferromagnetic below 32 K. wikipedia.org |

| Na₉[Tm(W₅O₁₈)₂]·35H₂O | Single-Molecule Magnet (SMM) | Exhibits field-induced slow relaxation of magnetization. mdpi.com |

| Binuclear Thulium Acetate Complexes | Paramagnetic | Temperature-dependent magnetic susceptibility. researchgate.netmdpi.com |

| Tm-doped ZnO | Ferromagnetic | Doping with thulium induces ferromagnetic behavior in the material. researchgate.net |

Catalysis Research Utilizing Thulium Acetate Derivatives

Rare-earth metal compounds, including those of thulium, are increasingly being investigated for their catalytic activity in various chemical reactions. stanfordmaterials.comresearchgate.net Thulium acetate and its derivatives can serve as catalysts or co-catalysts, often functioning as Lewis acids to activate substrates and facilitate bond formation. researchgate.netetamu.edu

Role as a Catalyst or Co-catalyst in Chemical Reactions

Thulium-based catalysts have shown promise in several areas of organic synthesis and environmental applications. For example, a novel thulium-organic framework (MOF) built from tetranuclear thulium clusters demonstrated high catalytic activity and selectivity for the cycloaddition of CO₂ to epoxides. rsc.org This reaction is a chemically important method for carbon dioxide fixation. The catalytic performance of this MOF was attributed to its unique channel structure and the presence of abundant Lewis acid-base sites involving the thulium centers. rsc.org

In the broader context of rare-earth catalysis, triflate salts of thulium (which can be synthesized from thulium acetate) are recognized as effective and water-tolerant Lewis acid catalysts in a variety of organic transformations. researchgate.netwikipedia.org While direct catalytic applications of thulium acetate itself are less commonly reported than its derivatives, its role as a precursor to catalytically active species is significant. stanfordmaterials.comamericanelements.com The ability to generate thulium oxides or other thulium compounds in a controlled manner from thulium acetate allows for the preparation of heterogeneous catalysts. stanfordmaterials.com Furthermore, in some palladium-catalyzed reactions, acetate salts can play a crucial role in the catalytic cycle. smolecule.comacs.org

| Catalytic System | Reaction Catalyzed | Role of Thulium Species |

| Thulium-Organic Framework (NUC-37) | Cycloaddition of CO₂ with epoxides | Active catalytic center with Lewis acid sites. rsc.org |

| Thulium Triflate (derived from Thulium Acetate) | Various organic reactions (e.g., acylative cleavage) | Water-tolerant Lewis acid catalyst. researchgate.net |

| Thulium(III) Acetylacetonate (B107027) | Aldol condensation, Michael additions | Promotes reaction rates and selectivity. |

Preparation and Characterization of Thulium Oxide Catalysts

Thulium acetate tetrahydrate serves as a crucial precursor material for the synthesis of thulium oxide (Tm₂O₃) catalysts. The transformation from the acetate to the oxide is typically achieved through thermal decomposition, a process that involves heating the compound to high temperatures in a controlled atmosphere. americanelements.comvulcanchem.com This method is valued for its ability to produce high-purity, nanostructured oxide materials with tailored catalytic properties. americanelements.com

The preparation process begins with the calcination of this compound. Upon heating, the compound undergoes a series of decomposition steps, first losing its water of hydration and then breaking down the acetate anions. The final product of this thermal treatment is thulium oxide, a pale green, thermally stable compound. vulcanchem.comwikipedia.org The specific characteristics of the resulting thulium oxide catalyst, such as particle size, surface area, and crystal structure, are highly dependent on the calcination parameters. Research into the thermal genesis of thulium oxide from its precursors is critical for controlling these properties. acs.org

Characterization of the thulium oxide catalysts is essential to understand their structure-activity relationships. Techniques such as X-ray Diffraction (XRD) are used to identify the crystalline phase of the Tm₂O₃, which is typically a cubic crystal structure. stanfordmaterials.com Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), reveals the morphology and particle size of the catalyst. Surface area and porosity, key factors in heterogeneous catalysis, are often determined using gas adsorption techniques like the BET (Brunauer-Emmett-Teller) method. These analyses provide detailed insights into the physical and chemical properties that govern the catalytic performance of thulium oxide in various chemical reactions. acs.org Thulium oxide's catalytic activity is leveraged in organic synthesis and petrochemical applications. stanfordmaterials.comaemree.com

Table 1: Thermal Decomposition of this compound to Thulium Oxide This table provides a generalized summary of the thermal decomposition process.

| Step | Temperature Range (°C) | Event | Product |

|---|---|---|---|

| 1 | ~100 - 200 | Dehydration | Anhydrous Thulium Acetate |

| 2 | > 300 | Decomposition of Acetate | Intermediate Carbonates/Oxycarbonates |

Thin-Film Deposition Techniques

This compound's moderate water solubility and clean thermal decomposition to thulium oxide make it a valuable precursor for various thin-film deposition techniques. americanelements.comvulcanchem.com These methods are fundamental in the manufacturing of optical, electronic, and protective coatings.

Use in Sol-Gel and Spin Coating Processes

The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glass materials from a chemical solution, or "sol." sps-polos.com this compound is a suitable precursor for producing thulium oxide thin films via this method. americanelements.com The process typically involves dissolving the thulium acetate precursor in a solvent, often water or an alcohol, to form a stable colloidal suspension. Other reagents may be added to control the hydrolysis and condensation reactions that lead to the formation of a three-dimensional gel network. sps-polos.com

Spin coating is a common procedure used to deposit the sol-gel solution onto a substrate. A small amount of the sol is applied to the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly, and the excess is spun off, leaving a uniform thin film. sps-polos.com The process is followed by a controlled heat treatment (annealing) to evaporate residual solvents and convert the gel into a dense, crystalline thulium oxide film. The thickness and properties of the resulting film can be precisely controlled by adjusting the viscosity of the sol, the spin speed, and the annealing conditions. This technique is widely used in producing optical coatings and other functional layers. aemree.com

Table 2: Generalized Steps for Sol-Gel and Spin Coating using a Metal Acetate Precursor

| Step | Description | Purpose |

|---|---|---|

| 1. Sol Preparation | Dissolve this compound in a suitable solvent. | Create a stable, liquid colloidal suspension. |

| 2. Substrate Coating | Apply the sol to a substrate using a spin coater. | Deposit a uniform liquid film of controlled thickness. |

| 3. Gelation | Allow the film to rest or undergo initial low-temperature heating. | Initiate the formation of a solid gel network. |

Exploration as Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are vapor-phase techniques capable of producing highly uniform and conformal thin films. The selection of a suitable precursor is paramount for a successful deposition process. atomiclimits.com Metal acetates, including thulium acetate, are considered excellent precursor candidates for producing ultra-high purity compounds and nanoscale materials. americanelements.comnanochemazone.com

For a compound to be an effective CVD or ALD precursor, it must possess sufficient volatility to be transported in the gas phase and thermal stability to avoid premature decomposition. atomiclimits.com Thulium acetate can be sublimated or evaporated to serve as the gaseous source of thulium. In a CVD process, the precursor vapor decomposes on a heated substrate to form the thulium oxide film.

ALD is a more refined technique that relies on sequential, self-limiting surface reactions. atomiclimits.com An ALD cycle for depositing thulium oxide would involve pulsing the vaporized thulium acetate precursor into the reaction chamber, where it chemisorbs onto the substrate surface. After purging any excess precursor, a co-reactant (e.g., water or ozone) is introduced to react with the adsorbed layer, forming thulium oxide and volatile byproducts. This cycle is repeated to build the film layer by atomic layer, allowing for exceptional control over thickness and conformality on complex 3D structures. The exploration of acetate precursors like this compound is driven by the need for reliable and efficient routes to high-quality rare-earth oxide films for advanced electronic and optical devices. sigmaaldrich.com

Table 3: Comparison of Requirements for CVD and ALD Precursors

| Property | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |

|---|---|---|

| Volatility | Required to achieve sufficient vapor pressure for transport. | Required to achieve sufficient vapor pressure for transport. |

| Thermal Stability | Must be stable during vaporization but decompose on the substrate. | Must be stable within the ALD temperature window to prevent thermal self-decomposition. |

| Reactivity | Reacts on the heated substrate surface. | Must undergo self-limiting chemisorption on the substrate surface and react completely with the co-reactant. |

| Byproducts | Byproducts should be volatile and not contaminate the film. | Byproducts must be volatile and easily purged from the reactor. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into bonding, charge distribution, and molecular orbitals. researchgate.netfrontiersin.org Although no dedicated DFT studies on thulium acetate (B1210297) tetrahydrate have been published, research on other thulium and lanthanide complexes highlights the expected outcomes of such an analysis.

A DFT study on thulium acetate tetrahydrate would aim to elucidate the nature of the interaction between the thulium(III) ion and the acetate and water ligands. The bonding in lanthanide complexes is predominantly electrostatic, a feature that DFT calculations can quantify through population analysis, which reveals the partial atomic charges. acs.org For instance, in other lanthanide complexes, the interaction is characterized by significant charge transfer from the ligand's oxygen atoms to the vacant orbitals of the metal center.

DFT calculations would also map the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a lanthanide complex like this compound, the HOMO is typically localized on the acetate ligands, while the LUMO would likely involve the 4f orbitals of the thulium ion. The energy gap between the HOMO and LUMO is a critical parameter that influences the compound's reactivity and stability. Studies on related systems, such as thulium-doped ZnO, have utilized DFT to investigate the effects of thulium's 4f orbitals on the electronic properties of the material. researchgate.net

Furthermore, DFT can be employed to analyze the bonding characteristics in detail. For example, a study on divalent thulium complexes revealed Tm–O bond distances at the longer end of the typical range for Tm(III) complexes, suggesting the nature of the metal-ligand interaction. rsc.org A DFT analysis of this compound would provide precise bond lengths and angles, offering a detailed picture of its coordination geometry.

Quantum-Chemical Simulations of Coordination and Reactivity

Quantum-chemical simulations, including semi-empirical methods and ab initio calculations, are instrumental in understanding the coordination environment and predicting the reactivity of complex compounds like this compound.

Semi-empirical models, such as the Sparkle/RM1 model, have been specifically parameterized for thulium(III) to enable fast and accurate geometry optimizations of its complexes. researchgate.netplos.org These models are particularly effective for complexes where thulium is coordinated to oxygen or nitrogen atoms, as is the case in this compound. researchgate.net The accuracy of these models has been validated against crystallographic data, showing a high degree of reliability for predicting the geometry of the coordination sphere. researchgate.netplos.org

| Computational Model | Mean Unsigned Error (Å) for Tm-L distance | Reference |

| Sparkle/RM1 | 0.050 | researchgate.net |

| Sparkle/PM7 | 0.068 | researchgate.net |

| Sparkle/PM6 | 0.071 | researchgate.net |

| Sparkle/PM3 | 0.093 | researchgate.net |

| Sparkle/AM1 | 0.111 | researchgate.net |

| This table presents the accuracy of various semi-empirical models in calculating the distance between the thulium ion and its coordinating atoms (L), demonstrating the utility of these methods for structural predictions. |

Quantum-chemical simulations can also be used to explore the reactivity of this compound. For example, studies on the reductive coupling of CO by a divalent thulium complex employed DFT calculations to elucidate the reaction mechanism, demonstrating a stepwise chain growth. rsc.orgchemrxiv.org Similar methods could be applied to this compound to model its decomposition pathways or its reactions with other substances, such as the formation of thulium trifluoroacetate (B77799) from the reaction with trifluoroacetic acid. wikipedia.org

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into structural fluctuations, solvent effects, and the stability of complexes in solution. sparkle.pro.br While no MD simulations specifically targeting this compound are available, the methodology has been extensively applied to other lanthanide ions and their complexes. researchgate.netxml-journal.net

An MD simulation of this compound would require a reliable force field to describe the interactions between the atoms. The development of such force fields for lanthanides is an active area of research, with both polarizable and non-polarizable models being developed to accurately capture the behavior of these ions in solution. acs.orgnih.gov These simulations can predict key structural and dynamic properties, such as the coordination number of the thulium ion, the residence time of water molecules in its hydration shells, and the flexibility of the acetate ligands. researchgate.netnih.gov

For instance, MD simulations of lanthanide aqua ions have been used to study the structure of their hydration shells, revealing a dynamic and symmetrically disordered first coordination shell for most lanthanides. researchgate.net A similar study on this compound in aqueous solution would clarify how the acetate ligands influence the structure and dynamics of the surrounding water molecules.

The table below, derived from a study on lanthanum(III) hydration using MD simulations, illustrates the type of data that could be obtained for this compound. researchgate.net

| Property | Value for La(III) Aqua Ion | Reference |

| First Hydration Shell La-O Distance | 2.56 Å | researchgate.net |

| Mean Residence Time of Water | 208 ps | researchgate.net |

| La-O Stretching Frequency | 331 cm⁻¹ | researchgate.net |

| La-O Force Constant | 92 N/m | researchgate.net |

| This table shows structural and dynamic properties of the hydrated lanthanum(III) ion obtained from MD simulations, providing a reference for what could be expected from similar studies on this compound. |

Computational Prediction of Material Properties Derived from this compound

Computational methods are increasingly used to predict the properties of materials that can be synthesized from precursor compounds like this compound. For example, thulium acetate is a precursor for producing highly pure thulium oxide upon heating, a material with applications in lasers and other optical devices. americanelements.comfuncmater.com

Computational materials science offers tools to predict the properties of such derived materials. For example, DFT calculations can be used to estimate the thermal conductivity of optical materials, a crucial parameter for the design of high-intensity laser systems. nih.gov A novel computational approach has been proposed that uses DFT to obtain structural parameters and elastic constants, which are then used in refined versions of the Slack and Klemens equations to predict thermal conductivity. nih.gov This methodology could be applied to predict the thermal properties of thulium oxide derived from this compound.

Furthermore, computational studies can explore the effects of doping other materials with thulium. A first-principles investigation into thulium-doped ZnO, using DFT, studied the impact on the electronic and magnetic properties, finding that thulium doping introduces spin polarization, leading to ferromagnetic behavior. researchgate.net Such predictive studies are vital for the rational design of new materials with tailored properties, starting from well-characterized precursors like this compound.

Future Research Trajectories

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of lanthanide acetates often involves methods that are not environmentally benign. Future research is increasingly directed towards the development of "green" and sustainable synthetic pathways for thulium acetate (B1210297) tetrahydrate. This involves exploring alternative solvents, milder reaction conditions, and more energy-efficient processes.

One promising approach is the use of ionic liquids as a reaction medium. d-nb.infodiva-portal.org Research has shown that treating lanthanide chloride hydrates with specific ionic liquids can lead to the formation of anhydrous lanthanide acetate complexes. d-nb.infodiva-portal.org This method offers a reproducible and straightforward route to these compounds, potentially reducing the reliance on volatile organic solvents and simplifying purification processes. d-nb.infodiva-portal.org Further investigation into the use of various ionic liquids and the optimization of reaction parameters could lead to even more efficient and sustainable synthetic methods for thulium acetate.

Another area of exploration is the use of solvothermal and hydrothermal methods. mdpi.com These techniques, which involve carrying out reactions in a closed system at elevated temperatures and pressures, can facilitate the formation of crystalline products with well-defined structures. mdpi.com By carefully selecting solvents and reaction conditions, it may be possible to develop more environmentally friendly solvothermal and hydrothermal routes for the synthesis of thulium acetate tetrahydrate.

Exploration of this compound in Nanoscale Material Fabrication

This compound serves as an excellent precursor for the fabrication of nanoscale materials, particularly thulium-containing nanoparticles. vulcanchem.comamericanelements.com These nanomaterials exhibit unique optical, magnetic, and catalytic properties that make them valuable in a range of applications.

A key area of future research is the use of this compound in the synthesis of thulium oxide (Tm₂O₃) nanoparticles. vulcanchem.comamericanelements.com Thermal decomposition of the acetate salt is a common method for producing the oxide. vulcanchem.comamericanelements.com Studies focusing on controlling the size, shape, and crystallinity of the resulting nanoparticles by manipulating the decomposition parameters are crucial. The synthesis of core-shell nanocrystals using thulium acetate hydrate (B1144303) as a precursor is another area of interest. sigmaaldrich.com

Furthermore, the co-precipitation method, utilizing thulium acetate along with other lanthanide acetates, presents a viable route for creating doped nanoparticles with tailored properties. researchgate.net For instance, the synthesis of Yb:Er:NaGd(WO₄)₂ crystalline nanoparticles has been demonstrated using this approach. researchgate.net Future work could explore the incorporation of thulium into various host lattices to create novel upconverting or downconverting nanophosphors for applications in bioimaging, sensing, and photovoltaics.

In-Situ Characterization during Material Formation Processes

Understanding the mechanisms of material formation is critical for controlling the properties of the final product. In-situ characterization techniques provide real-time insights into the chemical and physical transformations that occur during a reaction. rsc.org Applying these techniques to the synthesis of thulium-based materials from this compound is a significant future research direction.

Techniques such as in-situ X-ray diffraction (XRD) and luminescence spectroscopy can monitor the evolution of crystalline phases and changes in the local coordination environment of the thulium ion during material formation. rsc.org For example, the in-situ luminescence analysis of coordination sensor (ILACS) approach utilizes the sensitivity of lanthanide ion luminescence to its surroundings to track processes like desolvation, nucleation, and crystal growth. rsc.org

In-situ studies of the thermal decomposition of this compound can reveal the formation of intermediate phases and provide a clearer understanding of the pathway to thulium oxide. ucm.esmdpi.com Similarly, monitoring hydrothermal or solvothermal syntheses in real-time can help elucidate the roles of different reaction parameters in directing the final product structure. nih.gov Carbon NMR titration is another powerful tool for the in-situ investigation of lanthanide coordination chemistry in solution. acs.org

Rational Design of Novel Thulium-Based Functional Materials

The ultimate goal of much of the research involving this compound is the rational design of new functional materials with specific, enhanced properties. This requires a deep understanding of the structure-property relationships in thulium-containing compounds.

Future research will likely focus on using this compound as a building block for creating complex architectures such as metal-organic frameworks (MOFs). mdpi.com The synthesis of lanthanide-organic frameworks through in-situ ligand formation under hydrothermal conditions has been demonstrated, opening up possibilities for creating novel porous materials with potential applications in catalysis, gas storage, and sensing. doi.org

Furthermore, the doping of various host materials with thulium, using thulium acetate as the dopant source, will continue to be a key area of investigation. thermofisher.comfishersci.no This includes the development of thulium-doped fiber amplifiers for telecommunications, phosphors for high-definition displays, and materials for laser technology. thermofisher.comfishersci.noaemree.com The design of thulium-based catalysts for various chemical transformations is another promising avenue. sfa-oxford.com By combining computational modeling with experimental synthesis and characterization, researchers can work towards the predictive design of thulium-based materials with optimized performance for a wide range of technological applications.

Q & A

Q. What are the established methodologies for synthesizing high-purity thulium acetate tetrahydrate?

this compound is typically synthesized by reacting thulium(III) oxide (Tm₂O₃) with glacial acetic acid under controlled conditions. A common protocol involves:

Dissolving Tm₂O₃ in excess acetic acid (≥99.5%) at 80–100°C with continuous stirring.

Filtering the solution to remove unreacted oxides.

Evaporating the filtrate under reduced pressure to precipitate the tetrahydrate form.

Recrystallizing the product from ethanol-water mixtures to enhance purity (>99.9%) .

Q. Key Considerations :

Q. How can researchers characterize the structural and compositional purity of this compound?

Standard characterization methods include:

- X-ray Diffraction (XRD) : Confirms crystallinity and compares lattice parameters with known monoclinic structures (e.g., analogous nickel acetate tetrahydrate: a = 4.764 Å, b = 11.771 Å) .

- FTIR Spectroscopy : Identifies acetate ligands (C=O stretch at ~1550–1650 cm⁻¹) and hydration bands (O-H stretch at ~3400 cm⁻¹) .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies Tm³⁺ purity (>99.9% REO) and detects trace metal impurities .

- Thermogravimetric Analysis (TGA) : Validates hydration state (4H₂O) via mass loss at 100–150°C .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) :

- Respiratory: N95 dust mask or fume hood for aerosol prevention .

- Gloves: Nitrile or neoprene to avoid skin contact .

- Eye Protection: Chemical safety goggles .

- Handling Practices :

- Work in a well-ventilated area to minimize inhalation risks.

- Store in airtight containers under dry conditions to prevent deliquescence .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

-

Quality Control Metrics :

Parameter Method Acceptance Criteria Tm³⁺ Content ICP-MS ≥99.9% (REO) Hydration State TGA 4H₂O ± 0.2 Crystallinity XRD Match reference pattern -

Documentation : Maintain detailed COA (Certificate of Analysis) for each batch, including trace metal analysis and solvent residues .

Advanced Research Questions

Q. What mechanistic insights govern the thermal decomposition of this compound?

Thermal decomposition proceeds in three stages (studied via in situ TGA-FTIR and XRD):

Dehydration : Loss of 4H₂O at 100–150°C.

Acetate Ligand Breakdown :

- Formation of intermediate basic acetate (Tm(OH)(CH₃COO)₂) at 250–350°C.

- Release of CO₂, acetone, and acetic acid detected via evolved gas analysis .

Final Oxide Formation : Tm₂O₃ above 600°C in air.

Q. Experimental Design :

Q. How does this compound perform as a precursor in coordination chemistry and catalysis?

- Coordination Chemistry :

- Forms octahedral complexes with ligands like acetylacetonate (Tm(acac)₃·3H₂O) for luminescence studies .

- Structural analogs (e.g., Ni/Cu acetates) show catalytic activity in oxidation reactions .

- Catalytic Applications :

Q. What strategies resolve contradictions in reported spectroscopic data for thulium acetate derivatives?

- Case Study : Discrepancies in FTIR acetate band positions.

- Hypothesis : Variations arise from hydration state or crystallinity.

- Methodology :

Synthesize anhydrous vs. hydrated forms.

Use Raman spectroscopy to differentiate ligand symmetry (e.g., bridging vs. monodentate acetate) .

Q. How can advanced mass spectrometry techniques enhance trace analysis of thulium acetate in environmental samples?

- EESI-TOF-MS (Extractive Electrospray Ionization Time-of-Flight MS) :

- Method Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.